4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-pyrazol-1-ylethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-6-8-7-14(12-11-8)5-4-13-3-1-2-10-13/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWCAFUUNMYPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.
Chemical Structure and Synthesis
The molecular structure of the compound features a triazole ring fused with a pyrazole moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of chloromethyl derivatives with pyrazole and triazole precursors under controlled conditions to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated that 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole exhibits significant antimicrobial properties. In a study evaluating various synthesized triazole derivatives, this compound showed promising results against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicated moderate to strong antibacterial activity, suggesting its potential as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it inhibits cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models. The mechanism appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation .
Antioxidant Activity
In addition to its antimicrobial and anticancer activities, the compound has shown antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which may contribute to its therapeutic potential in oxidative stress-related diseases .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole can be influenced by modifications to its structure. For instance:
- Substituting different groups on the pyrazole or triazole rings can enhance potency.
- The presence of electron-withdrawing or electron-donating groups significantly affects the compound's interaction with biological targets.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyrazole rings exhibit notable antimicrobial properties. A study by Khedher et al. (2020) demonstrated that derivatives of triazoles showed significant activity against various bacterial strains, including resistant strains. The incorporation of chloromethyl groups enhances the lipophilicity of the compound, potentially improving its permeability through bacterial membranes.
Anticancer Properties
Triazoles are recognized for their anticancer potential. A recent investigation highlighted that derivatives similar to 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole exhibited cytotoxic effects on cancer cell lines. For instance, compounds targeting the tubulin polymerization pathway have shown promise in inhibiting cancer cell proliferation (Zhang et al., 2022).
Fungicidal Activity
The compound's structure suggests potential as a fungicide. Triazoles are commonly used in agriculture to control fungal diseases in crops. A study by Liu et al. (2023) reported that triazole derivatives demonstrated effective fungicidal activity against various plant pathogens, indicating that 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole could be developed into a novel agricultural fungicide.
Table 1: Biological Activities of Triazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | Khedher et al., 2020 |
| Compound B | Anticancer | HeLa cells | Zhang et al., 2022 |
| Compound C | Fungicidal | Fusarium spp. | Liu et al., 2023 |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Chloromethyl group | Increased lipophilicity |
| Triazole ring | Enhanced biological activity |
| Pyrazole moiety | Improved target specificity |
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers synthesized several triazole derivatives and tested their efficacy against both Gram-positive and Gram-negative bacteria. The results revealed that compounds with chloromethyl substitutions exhibited superior antibacterial properties compared to their unsubstituted counterparts.
Case Study 2: Agricultural Field Trials
Field trials were conducted to assess the effectiveness of a triazole-based fungicide derived from the compound in controlling powdery mildew in wheat crops. The treated plots showed a significant reduction in disease incidence compared to untreated controls, demonstrating its potential as an effective agricultural treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole, highlighting differences in substituents, synthesis strategies, yields, and applications:
Structural and Functional Divergence
- Chloromethyl vs. Other Electrophilic Groups : The chloromethyl group in the target compound offers reactivity for further functionalization (e.g., nucleophilic substitution), whereas analogs with methoxy or sulfonyl groups prioritize stability or specific electronic effects.
- Pyrazole vs. Heteroaromatic Moieties : The pyrazole-ethyl chain may enhance metal-binding capacity compared to coumarin or thiophene substituents, which are tailored for optical or electronic applications.
- Regioselectivity : CuAAC ensures 1,4-regioselectivity in triazole formation, whereas Ag-Zn catalysts or thermal methods may yield mixtures (e.g., cis/trans isomers in ).
Research Findings and Implications
- NMR and HRMS remain standard for purity validation.
- Activity Gaps : Unlike analogs with confirmed bioactivity (e.g., ), the target compound’s pharmacological profile is unexplored. Its chloromethyl group, however, suggests utility as a synthetic intermediate for prodrugs or polymer precursors.
- Synthetic Optimization: Adopting CuAAC or advanced nano-catalysts could improve regioselectivity and yield for future derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole with high purity?
- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for regioselective 1,4-disubstituted triazole formation. Terminal alkynes (e.g., propargyl chloride derivatives) can react with azides (e.g., 1-(2-azidoethyl)-1H-pyrazole) under mild conditions (e.g., THF/H2O, CuSO4/sodium ascorbate at 50°C for 16 hours). Post-synthesis purification via gradient elution chromatography (e.g., CH2Cl2/MeOH) and HPLC ensures >95% purity .
- Validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS, as demonstrated in analogous triazole syntheses .
Q. How can spectroscopic techniques resolve ambiguities in the compound’s regiochemistry?
- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments distinguish between 1,4- and 1,5-regioisomers. For example, NOE correlations between the chloromethyl proton (δ ~4.5 ppm) and the pyrazole ethyl chain protons confirm 1,4-substitution. IR spectroscopy further validates functional groups (e.g., C-Cl stretch at ~700 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How do reaction conditions influence regiochemical outcomes in triazole synthesis?
- Data Contradiction Analysis : While CuAAC typically yields 1,4-triazoles, competing pathways (e.g., thermal Huisgen cycloaddition) may produce 1,5-isomers. A study using Ag-Zn nanoheterostructured catalysts achieved 1,4-selectivity (>90%) under ambient conditions, contrasting with Ru-catalyzed methods that favor 1,5-products. Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5 mol% CuSO4) to suppress side reactions .
Q. What crystallographic strategies validate the 3D structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles and torsional strain. For example, the chloromethyl group’s spatial orientation relative to the pyrazole ring can be analyzed using SHELX’s displacement parameter tools. High-resolution data (d-spacing < 0.8 Å) minimizes refinement errors .
Q. How can computational modeling predict reactivity of the chloromethyl group in derivatization?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic substitution at the chloromethyl site. Fukui indices identify electrophilic hotspots, guiding functionalization (e.g., SN2 reactions with amines or thiols). Compare computed vs. experimental <sup>13</sup>C NMR shifts (e.g., C-Cl carbon at δ ~45 ppm) to validate models .
Q. What analytical workflows reconcile discrepancies in biological activity data?
- Case Study : If in vitro assays show conflicting enzyme inhibition results, use orthogonal methods:
- Surface Plasmon Resonance (SPR) to measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters.
- Cross-validate with molecular docking (e.g., AutoDock Vina) to identify binding poses .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, temperature ramps) to minimize batch-to-batch variability. For example, THF/water mixtures (3:1 v/v) improve CuAAC yields by 15% compared to DMF .
- Crystallization Tips : Use slow vapor diffusion (e.g., hexane/EtOAc) to grow diffraction-quality crystals. SHELXL’s TWINABS corrects for twinning in low-symmetry space groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
